molecular formula C8H8N2 B1311454 3-(Pyridin-4-yl)propanenitrile CAS No. 84200-06-6

3-(Pyridin-4-yl)propanenitrile

Cat. No. B1311454
Key on ui cas rn: 84200-06-6
M. Wt: 132.16 g/mol
InChI Key: FOQHYGAZLSGRAC-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

A mixture of 3-(4-pyridyl)-propionamide (7.1 g, 0.47M) in POCl3 (25 ml) was heated at about 100° to about 110° C. for 2 hrs. The excess of POCl3 was removed in vacuo from the reaction. Thereafter water was added and the resulting solution was basified with aqueous Na2CO3 sol. and extracted with CHCl3. The combined extracts were dried over Na2SO4 and concentrated and distilled at 1 mmHg/118°-120° C. to give 4(2-cyanoethyl)pyridine as an oil (4.8 g, 77% yield).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([NH2:11])=O)=[CH:3][CH:2]=1>O=P(Cl)(Cl)Cl>[C:9]([CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)#[N:11]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCC(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at about 100° to about 110° C. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess of POCl3 was removed in vacuo from the reaction
ADDITION
Type
ADDITION
Details
Thereafter water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at 1 mmHg/118°-120° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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